molecular formula C13H21Cl3N2 B6156303 1-benzyl-4-(2-chloroethyl)piperazine dihydrochloride CAS No. 3221-30-5

1-benzyl-4-(2-chloroethyl)piperazine dihydrochloride

Cat. No. B6156303
CAS RN: 3221-30-5
M. Wt: 311.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(2-chloroethyl)piperazine dihydrochloride (BCEP) is a synthetic compound that has been used in scientific research for a number of purposes. BCEP is a derivative of piperazine, a heterocyclic compound that is composed of two nitrogen atoms and two carbon atoms. BCEP has a number of unique properties that make it an attractive option for researchers in a variety of fields.

Scientific Research Applications

1-benzyl-4-(2-chloroethyl)piperazine dihydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of chemotherapeutic agents on cancer cells, as well as the effects of various hormones on cell growth and development. Additionally, 1-benzyl-4-(2-chloroethyl)piperazine dihydrochloride has been used to study the effects of various drugs on the central nervous system, as well as to study the effects of various environmental toxins on the human body.

Mechanism of Action

The exact mechanism of action of 1-benzyl-4-(2-chloroethyl)piperazine dihydrochloride is still not fully understood. However, it is believed that 1-benzyl-4-(2-chloroethyl)piperazine dihydrochloride binds to certain receptors in the body, which then triggers a cascade of biochemical reactions. These biochemical reactions then lead to the desired physiological effects.
Biochemical and Physiological Effects
1-benzyl-4-(2-chloroethyl)piperazine dihydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to stimulate the growth of healthy cells. Additionally, it has been shown to affect the central nervous system, as well as to increase the body's resistance to certain environmental toxins.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-benzyl-4-(2-chloroethyl)piperazine dihydrochloride in laboratory experiments is that it is relatively easy to synthesize in a laboratory setting. Additionally, 1-benzyl-4-(2-chloroethyl)piperazine dihydrochloride is relatively stable, making it ideal for long-term experiments. However, one of the main limitations of using 1-benzyl-4-(2-chloroethyl)piperazine dihydrochloride in laboratory experiments is that it is not soluble in water, making it difficult to use in some experiments.

Future Directions

The potential future directions for 1-benzyl-4-(2-chloroethyl)piperazine dihydrochloride research are numerous. One possible direction would be to further investigate its effects on cancer cells, as well as its ability to inhibit the growth of certain tumors. Additionally, further research could be done to investigate its effects on the central nervous system, as well as its ability to increase the body's resistance to environmental toxins. Additionally, further research could be done to investigate the potential therapeutic applications of 1-benzyl-4-(2-chloroethyl)piperazine dihydrochloride, such as its ability to treat certain diseases. Finally, further research could be done to investigate the potential side effects of 1-benzyl-4-(2-chloroethyl)piperazine dihydrochloride and to develop safer and more effective formulations of the compound.

Synthesis Methods

1-benzyl-4-(2-chloroethyl)piperazine dihydrochloride can be synthesized in a laboratory by reacting 1-benzylpiperazine (1-BP) with 2-chloroethylchloroformate (CECF) in the presence of triethylamine (TEA). This reaction occurs in a two-step process. In the first step, the CECF is reacted with the 1-BP in the presence of TEA to form a diester. In the second step, the diester is reacted with aqueous sodium hydroxide to form the desired 1-benzyl-4-(2-chloroethyl)piperazine dihydrochloride. This synthesis method is relatively simple and can be performed in a laboratory setting with the proper equipment and chemicals.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-4-(2-chloroethyl)piperazine dihydrochloride involves the reaction of benzyl chloride with 1-(2-chloroethyl)piperazine followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Benzyl chloride", "1-(2-chloroethyl)piperazine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Benzyl chloride is added dropwise to a solution of 1-(2-chloroethyl)piperazine in anhydrous dichloromethane at room temperature.", "Step 2: The reaction mixture is stirred at room temperature for several hours until TLC analysis indicates complete consumption of the starting material.", "Step 3: The solvent is removed under reduced pressure and the residue is dissolved in water.", "Step 4: Hydrochloric acid is added dropwise to the solution until the pH reaches 2-3.", "Step 5: The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 1-benzyl-4-(2-chloroethyl)piperazine dihydrochloride as a white solid." ] }

CAS RN

3221-30-5

Product Name

1-benzyl-4-(2-chloroethyl)piperazine dihydrochloride

Molecular Formula

C13H21Cl3N2

Molecular Weight

311.7

Purity

95

Origin of Product

United States

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